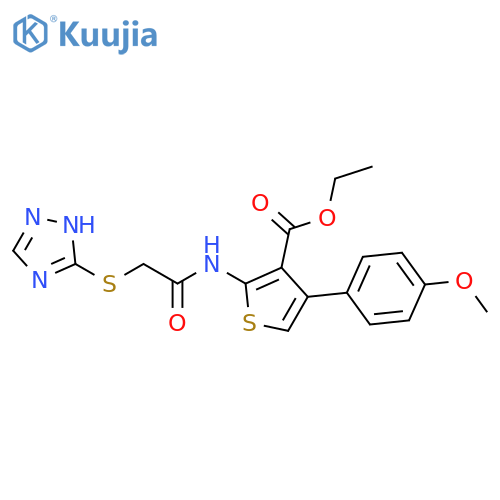Cas no 690646-88-9 (ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate)

690646-88-9 structure
商品名:ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate
ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- F3394-1176
- Z275021478
- AKOS000813246
- SR-01000279855
- SR-01000279855-1
- ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
- 690646-88-9
- ETHYL 4-(4-METHOXYPHENYL)-2-[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
- Ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylthio)acetyl]amino]-3-thiophenecarboxylate
- ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate
-
- インチ: 1S/C18H18N4O4S2/c1-3-26-17(24)15-13(11-4-6-12(25-2)7-5-11)8-27-16(15)21-14(23)9-28-18-19-10-20-22-18/h4-8,10H,3,9H2,1-2H3,(H,21,23)(H,19,20,22)
- InChIKey: OQTLGYJWDGJOOY-UHFFFAOYSA-N
- ほほえんだ: C1(NC(CSC2NN=CN=2)=O)SC=C(C2=CC=C(OC)C=C2)C=1C(OCC)=O
計算された属性
- せいみつぶんしりょう: 418.07694742g/mol
- どういたいしつりょう: 418.07694742g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 160Ų
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 8.62±0.20(Predicted)
ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3394-1176-40mg |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 40mg |
$140.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1176-10mg |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 10mg |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1176-5μmol |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1176-75mg |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 75mg |
$208.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1176-2μmol |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1176-2mg |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1176-100mg |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 100mg |
$248.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1176-25mg |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 25mg |
$109.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1176-5mg |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3394-1176-10μmol |
ethyl 4-(4-methoxyphenyl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate |
690646-88-9 | 10μmol |
$69.0 | 2023-09-11 |
ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
690646-88-9 (ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate) 関連製品
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 42464-96-0(NNMTi)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
